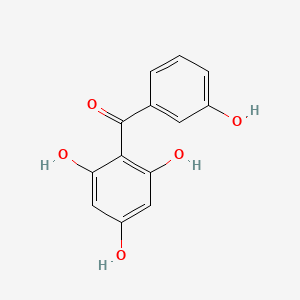

2,3',4,6-Tetrahydroxybenzophenone

Descripción

This compound has been reported in Garcinia multiflora and Gentiana lutea with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRYPHZJTWQLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331553 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-33-0 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Plant Secondary Metabolism

2,3',4,6-Tetrahydroxybenzophenone holds a central position in the intricate network of plant secondary metabolism, primarily serving as the immediate precursor to the xanthone (B1684191) scaffold in higher plants. nih.govmedchemexpress.com Xanthones are a diverse group of polyphenolic compounds found in a limited number of plant families, most notably the Gentianaceae and Hypericaceae. nih.govnih.gov These compounds are not essential for the primary growth and development of the plant but play crucial roles in defense mechanisms against herbivores, pathogens, and UV radiation.

The biosynthesis of this compound is a complex process that merges two major metabolic pathways: the shikimate pathway and the acetate (B1210297) pathway. nih.govfrontiersin.org The shikimate pathway provides the precursors for one of the aromatic rings, while the acetate pathway contributes to the formation of the other. frontiersin.org In the Gentianaceae family, the biosynthesis typically proceeds through a phenylalanine-independent route, whereas in the Hypericaceae family, a phenylalanine-dependent pathway is more common. nih.gov Regardless of the initial route, both converge to form this compound. frontiersin.org

This benzophenone (B1666685) intermediate then undergoes an intramolecular oxidative coupling reaction, a critical step catalyzed by cytochrome P450 enzymes, to form the characteristic tricyclic structure of the xanthone core. nih.govresearchgate.net The regioselectivity of this cyclization determines the final structure of the resulting xanthone, leading to a wide diversity of these bioactive molecules. nih.gov

Interdisciplinary Research Perspectives: from Biosynthesis to Bioactivity

The study of 2,3',4,6-Tetrahydroxybenzophenone and its downstream products, the xanthones, necessitates a collaborative, interdisciplinary approach, integrating knowledge from chemistry, biochemistry, botany, and pharmacology.

Biosynthesis and Enzymology: Organic chemists and biochemists work in tandem to elucidate the intricate steps of the biosynthetic pathway. This involves the isolation and characterization of intermediates like this compound and the identification and functional analysis of the enzymes responsible for its formation and subsequent conversion. nih.govresearchgate.net Techniques such as isotopic labeling and the use of cell-free extracts from plant cultures, for instance from Centaurium erythraea and Hypericum androsaemum, have been instrumental in unraveling these pathways. abmole.com

Ethnobotany and Drug Discovery: Ethnobotany, the study of traditional plant use by indigenous cultures, often provides the initial leads for discovering new bioactive compounds. nih.gov The historical use of plants from the Gentianaceae family, such as Gentiana lutea, in traditional medicine for various ailments has spurred scientific investigation into their chemical constituents, leading to the identification of xanthones and their benzophenone (B1666685) precursors. nih.govnih.gov This intersection of traditional knowledge and modern science is a powerful engine for drug discovery. youtube.com

Pharmacology and Medicinal Chemistry: Pharmacologists investigate the biological activities of the xanthones derived from this compound. While direct studies on the bioactivity of this specific benzophenone are limited, research on related benzophenones and the resulting xanthones has revealed a spectrum of pharmacological properties, including antioxidant and cytotoxic effects. rsc.orgmdpi.com For example, other tetrahydroxybenzophenone isomers have demonstrated the ability to inhibit the proliferation of various cancer cell lines. rsc.org This has prompted medicinal chemists to synthesize novel xanthone (B1684191) derivatives to explore their therapeutic potential further. nih.gov

Overview of Current Research Trajectories

Presence in Angiosperm Families

This compound has been identified in several families of flowering plants, playing a significant role in their secondary metabolism. Its distribution is particularly prominent in the Gentianaceae, Hypericaceae, and Clusiaceae families.

Gentianaceae Family

The Gentianaceae family, known for its bitter-tasting compounds, is a significant source of this compound. This compound is a key precursor in the biosynthesis of xanthones, which are characteristic of this family. rsc.orgmedchemexpress.com

Gentiana lutea (Great Yellow Gentian): This species is well-documented to contain this compound. rsc.orgmedchemexpress.comnih.gov It is involved in the biogenetic pathway leading to gentisein (B1671440) and other related xanthones. rsc.org Research has shown that the leaves of Gentiana lutea can be an alternative source for the extraction of its valuable bitter principles. nih.gov

Centaurium erythraea (Common Centaury): Cell-free extracts from cultured cells of Centaurium erythraea have demonstrated the biosynthesis of this compound. nih.gov The enzyme responsible for this synthesis, benzophenone (B1666685) synthase, has been isolated and characterized from this plant. nih.gov The compound is an intermediate in the biosynthesis of secoiridoids and xanthones in this species. gbif.orgeuropa.euresearchgate.net

Hypericaceae Family

The Hypericaceae family, which includes the well-known St. John's Wort, is another significant reservoir of benzophenones. researchgate.net

Hypericum androsaemum (Tutsan): Studies on cell cultures of this plant have revealed alternative pathways for xanthone (B1684191) biosynthesis, in which this compound is a key intermediate. abmole.com The leaves and mature fruits of this species have been found to contain a rich mixture of phytochemicals. nih.gov

Hypericum calycinum (Rose of Sharon): While specific studies isolating this compound from this species are less common, the general phytochemical profile of the Hypericum genus suggests its likely presence.

Hypericum perforatum (St. John's Wort): This extensively researched medicinal plant contains a wide array of secondary metabolites, including xanthones. nih.govnih.gov The biosynthesis of these xanthones is believed to proceed through the this compound intermediate.

Hypericum annulatum : As with other members of the Hypericum genus, the presence of xanthones implies the upstream involvement of this compound in its metabolic pathways. The genus is recognized as an abundant source of natural products with interesting chemical structures. nih.gov

Clusiaceae (Guttiferae) Family

The Clusiaceae family is a rich source of a diverse range of benzophenones and xanthones. researchgate.net

Garcinia multiflora : This species has been reported to contain this compound. nih.gov

Garcinia mangostana (Mangosteen): The pericarp of mangosteen is known to be a source of various bioactive compounds, including benzophenones. nih.gov While direct isolation of this compound is not as frequently reported as its downstream xanthone derivatives, its role as a precursor is acknowledged. nih.govknapsackfamily.com

Isolation from Specific Plant Tissues and Extracts

The isolation of this compound is a critical step for its further study and potential applications. Various methods have been employed to extract and purify this compound from different plant parts.

Cell-Free Extracts: A significant method for studying the biosynthesis of this compound involves using cell-free extracts from cultured plant cells, as demonstrated with Centaurium erythraea. nih.gov This approach allows for the direct observation of the enzymatic conversion to this compound.

Plant Tissues: The compound is typically isolated from plant tissues rich in secondary metabolites. nih.gov For instance, the leaves of Gentiana lutea have been identified as a viable source, offering a sustainable alternative to using the roots. nih.gov The pericarp of Garcinia mangostana is another plant tissue from which related compounds are extracted. nih.gov

Extraction and Purification: The general procedure for isolating this compound from plant material involves extraction with a suitable solvent, such as methanol (B129727). nih.gov This is often followed by chromatographic techniques to separate and purify the compound from the complex plant extract.

| Family | Species | Plant Part/Extract |

| Gentianaceae | Gentiana lutea | Leaves, Roots |

| Centaurium erythraea | Cultured Cells | |

| Hypericaceae | Hypericum androsaemum | Leaves, Fruits, Cell Cultures |

| Hypericum perforatum | Aerial Parts | |

| Clusiaceae | Garcinia multiflora | Not specified |

| Garcinia mangostana | Pericarp |

Precursor Pathways and Metabolic Origins

The journey to this compound begins with primary metabolic pathways that supply the necessary chemical precursors. Plants have evolved distinct routes, primarily differentiated by the initial building blocks derived from the shikimate pathway. nih.govwikipedia.org

Shikimate Pathway-Dependent Routes

In some plant families, such as the Gentianaceae, the biosynthesis of the benzophenone core relies on a route that utilizes 3-hydroxybenzoic acid, a direct derivative of the shikimate pathway. nih.govwikipedia.org This pathway is considered L-phenylalanine-independent. nih.gov

Key steps in this route include:

Formation of 3-Hydroxybenzoic Acid: This precursor is derived from the shikimate pathway, which is a central metabolic route in plants and microorganisms for the production of aromatic amino acids. nih.govwikipedia.orgnih.gov

Activation to 3-Hydroxybenzoyl-CoA: The 3-hydroxybenzoic acid is then activated by a specific ligase, 3-hydroxybenzoate-CoA ligase (3BZL), to form 3-hydroxybenzoyl-CoA. nih.gov This activation is a crucial step, preparing the molecule for the subsequent condensation reaction. Studies have shown that this ligase efficiently activates 3-hydroxybenzoic acid but not benzoic acid, highlighting the specificity of this pathway. nih.gov

This pathway ultimately leads to the formation of a 2,4,5',6-tetrahydroxybenzophenone isomer in the Gentianaceae family. nih.gov

L-Phenylalanine-Dependent Routes

In contrast, families like Hypericaceae primarily employ a pathway that is dependent on the aromatic amino acid L-phenylalanine. nih.gov This route involves the conversion of L-phenylalanine into benzoic acid, which then serves as a key precursor. nih.govwikipedia.org

The main stages of this pathway are:

Conversion of L-Phenylalanine to Benzoic Acid: L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov This is a committed step in the phenylpropanoid pathway. nih.gov Subsequent enzymatic reactions, which can involve one or more steps, convert trans-cinnamic acid into benzoic acid. nih.gov

Activation to Benzoyl-CoA: Benzoic acid is then activated to benzoyl-CoA by the enzyme benzoate-CoA ligase (BZL). nih.govnih.gov This activated form is essential for the subsequent condensation step.

Enzymatic Catalysis and Molecular Mechanisms

The formation of this compound from its precursors is orchestrated by a series of highly specific enzymes. These biocatalysts ensure the correct assembly and modification of the benzophenone scaffold. beilstein-journals.org

Benzophenone Synthase (BPS) Activity and Substrate Specificity

The core of the benzophenone structure is assembled by the enzyme benzophenone synthase (BPS), a type III polyketide synthase. mdpi.comfrontiersin.org

Condensation Reaction: BPS catalyzes the stepwise condensation of a benzoyl-CoA derivative (either 3-hydroxybenzoyl-CoA or benzoyl-CoA) with three molecules of malonyl-CoA. frontiersin.orgnih.govqmul.ac.uk This reaction results in the formation of a trihydroxybenzophenone intermediate.

Substrate Specificity: The substrate specificity of BPS is a key determinant of the final product. In species like Hypericum androsaemum and Garcinia mangostana, BPS shows a preference for benzoyl-CoA, leading to the formation of 2,4,6-trihydroxybenzophenone (B1214741). mdpi.comfrontiersin.orgnih.gov In contrast, the BPS from Centaurium erythraea can utilize 3-hydroxybenzoyl-CoA to produce this compound directly. qmul.ac.uk

| Enzyme | Preferred Substrate | Product | Plant Family Example |

| Benzophenone Synthase (BPS) | Benzoyl-CoA | 2,4,6-Trihydroxybenzophenone | Hypericaceae |

| Benzophenone Synthase (BPS) | 3-Hydroxybenzoyl-CoA | This compound | Gentianaceae |

Benzophenone 3'-Hydroxylase (B3'H) Role and Cytochrome P450 Enzymes

In the L-phenylalanine-dependent pathway, an additional hydroxylation step is required to convert 2,4,6-trihydroxybenzophenone into the final product, this compound. This crucial transformation is catalyzed by benzophenone 3'-hydroxylase (B3'H), a cytochrome P450 monooxygenase. nih.govresearchgate.netnih.govnih.gov

Hydroxylation Activity: B3'H introduces a hydroxyl group at the 3'-position of the benzophenone ring. researchgate.netresearchgate.net

Cytochrome P450 Enzymes: In Hypericum species, this B3'H activity has been attributed to two homologous cytochrome P450 enzymes, CYP81AA1 and CYP81AA2. researchgate.netnih.govmdpi.com Interestingly, these enzymes are bifunctional. researchgate.net

Intermediate Formation and Flux Regulation in Xanthone Biosynthesis

This compound is not the end of the story but rather a critical branching point in the biosynthesis of xanthones. nih.govnih.govmedchemexpress.com Its formation and subsequent conversion are tightly regulated to control the metabolic flux towards different xanthone structures. nih.gov

Precursor to Xanthones: This compound serves as the immediate precursor for the formation of the xanthone core structure. nih.govchemsrc.commedchemexpress.com

Regioselective Cyclization: The key step following the formation of this compound is an intramolecular oxidative C-O phenol (B47542) coupling reaction. researchgate.netresearchgate.net This cyclization can occur in two different ways, leading to two distinct xanthone backbones:

Para-cyclization: The cyclization occurs para to the newly introduced 3'-hydroxyl group, resulting in the formation of 1,3,7-trihydroxyxanthone. researchgate.netmdpi.com This reaction is catalyzed by 1,3,7-trihydroxyxanthone synthase, an activity associated with the CYP81AA1 enzyme in Hypericum species. researchgate.netmdpi.com

Ortho-cyclization: The cyclization takes place ortho to the 3'-hydroxyl group, yielding 1,3,5-trihydroxyxanthone (B1664532). researchgate.netmdpi.com The enzyme responsible for this is 1,3,5-trihydroxyxanthone synthase, which corresponds to the CYP81AA2 enzyme in Hypericum. researchgate.netmdpi.com

The presence and differential activity of these two distinct cytochrome P450 enzymes, CYP81AA1 and CYP81AA2, therefore, play a crucial role in regulating the metabolic flux and determining the specific type of xanthone produced in a particular plant species. researchgate.netnih.gov

| Enzyme | Function | Product |

| CYP81AA1 | 3'-hydroxylation and para-cyclization | 1,3,7-Trihydroxyxanthone |

| CYP81AA2 | 3'-hydroxylation and ortho-cyclization | 1,3,5-Trihydroxyxanthone |

Chemical Synthesis and Derivatization of 2,3 ,4,6 Tetrahydroxybenzophenone

Hoesch Reaction-Based Synthesis Methodologies

The Hoesch reaction, also known as the Houben-Hoesch reaction, is a well-established method for synthesizing aryl ketones. wikipedia.orgthermofisher.com It involves the condensation of a nitrile with an electron-rich aromatic compound, such as a polyhydric phenol (B47542), in the presence of an acid catalyst. wikipedia.orgorganicreactions.org This reaction is particularly suitable for preparing polyhydroxyketones, as it can be performed under milder conditions than the traditional Friedel-Crafts acylation, preventing the formation of multiple acylation products. thermofisher.comnibs.ac.cn

A synthetic route to a tetrahydroxybenzophenone isomer, 2,3,4,4′-tetrahydroxybenzophenone, utilizes pyrogallic acid (a 1,2,3-trihydroxybenzene) and 4-cyanophenol (p-hydroxybenzonitrile) as the primary starting materials. cabidigitallibrary.org In this application of the Hoesch reaction, the electron-rich pyrogallic acid acts as the nucleophilic arene. The nitrile group of 4-cyanophenol serves as the electrophile precursor. The reaction mechanism involves the initial formation of a ketimine intermediate through the attack of the phenolic ring on the activated nitrile, which is subsequently hydrolyzed during aqueous workup to yield the final benzophenone (B1666685) product. wikipedia.org The general features of the Houben-Hoesch reaction indicate it works principally for polyphenols or their ethers. thermofisher.comnibs.ac.cn

The Hoesch reaction is typically catalyzed by a combination of hydrogen chloride (HCl) and a Lewis acid. wikipedia.org In the synthesis involving pyrogallic acid and 4-cyanophenol, the reaction is conducted in the presence of both gaseous HCl and zinc chloride (ZnCl₂). cabidigitallibrary.org Zinc chloride is a commonly used and milder Lewis acid catalyst for this transformation, especially when compared to stronger ones like aluminum chloride. thermofisher.comnibs.ac.cn The HCl gas protonates the nitrile, forming a nitrilium ion, which is the reactive electrophilic species that attacks the electron-rich pyrogallic acid ring. nibs.ac.cn The Lewis acid, ZnCl₂, further polarizes the nitrile, enhancing its electrophilicity and facilitating the condensation. organicreactions.org

To maximize the efficiency of the synthesis, process parameters are often optimized. In a study on the synthesis of 2,3,4,4′-tetrahydroxybenzophenone via the Hoesch reaction, an orthogonal test method was employed to determine the ideal conditions. cabidigitallibrary.org The study systematically varied factors such as reactant molar ratios, catalyst quantity, reaction temperature, and reaction time. The optimal conditions were identified, leading to a significant improvement in both the yield and purity of the product. Under these refined conditions, a yield of over 90% and a product purity exceeding 98% were achieved. cabidigitallibrary.org

Table 1: Optimized Hoesch Reaction Conditions for Tetrahydroxybenzophenone Synthesis cabidigitallibrary.org

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Pyrogallic Acid : 4-Cyanophenol) | 1 : 0.96 |

| Catalyst Dosage (ZnCl₂) | 54.4 g (per 1 mol Pyrogallic Acid) |

| Reaction Temperature | 20°C |

| Reaction Time | 24 hours |

| Solvent | Diethyl Ether |

Acylation Reaction Approaches

An alternative to the Hoesch reaction is the direct acylation of a phenol with a carboxylic acid, a variant of the Friedel-Crafts acylation. This method avoids the use of nitriles and can be catalyzed by different types of Lewis acids.

A patented method describes the synthesis of 2,3,4,4'-tetrahydroxybenzophenone (B1349439) through the direct acylation of pyrogallic acid with p-hydroxybenzoic acid. google.com In this process, these two compounds serve as the direct precursors for the final benzophenone structure. The reaction involves heating the two starting materials in the presence of a specific catalyst. Following the reaction, the product is isolated through cooling, pH neutralization to precipitate crystals, filtration, and washing. google.com

The catalyst specified for the acylation of pyrogallic acid with p-hydroxybenzoic acid is a boron trifluoride methanol (B129727) solution (BF₃·CH₃OH). google.com This complex is a versatile Lewis acid catalyst used in various organic syntheses, including esterification and acylation reactions. ontosight.aialfachemic.comsigmaaldrich.com For this specific synthesis, the mass-to-volume ratio of pyrogallic acid to the boron trifluoride methanol solution is specified as 1:4 g/mL. google.com The use of BF₃·CH₃OH offers an alternative to other catalysts like boron trifluoride etherate, potentially under different reaction conditions. google.comontosight.ai While one method using boron trifluoride etherate required a reaction temperature of 120°C for 10 hours in tetrachloroethane, the BF₃·CH₃OH catalyzed reaction proceeds at a "certain temperature" to form the product. google.com

Table 2: Acylation Reaction Details for Tetrahydroxybenzophenone Synthesis google.com

| Component | Function |

|---|---|

| Pyrogallic Acid | Reactant (Nucleophilic Arene) |

| p-Hydroxybenzoic Acid | Reactant (Acylating Agent) |

| Boron Trifluoride Methanol Solution | Catalyst (Lewis Acid) |

| Activated Carbon | Used for refining the crude product |

Metabolic Fate and Role As a Precursor in Secondary Metabolism

Central Role in Xanthone (B1684191) Biosynthesis

In the realm of plant biochemistry, 2,3',4,6-tetrahydroxybenzophenone is the cornerstone intermediate for the production of xanthones. frontiersin.orgnih.govmedchemexpress.com The biosynthesis of this key precursor can proceed through different routes depending on the plant family. For instance, in the Hypericaceae family, the pathway is largely dependent on L-phenylalanine and involves benzoic acid. frontiersin.orgnih.gov Conversely, in the Gentianaceae family, the pathway utilizes 3-hydroxybenzoic acid derived directly from shikimate, bypassing L-phenylalanine. frontiersin.orgnih.gov Regardless of the initial steps, both pathways converge to form this compound, highlighting its indispensable role. nih.govfrontiersin.org

Regioselective Intramolecular Oxidative Cyclization to Xanthones

The transformation of this compound into the fundamental xanthone scaffold is a testament to the precision of enzymatic catalysis. This conversion occurs through a regioselective intramolecular oxidative C-O phenol (B47542) coupling reaction. nih.govresearchgate.net The regioselectivity of this cyclization, which is species-dependent, gives rise to two primary xanthone core structures. nih.govnih.gov These reactions are catalyzed by distinct cytochrome P450 enzymes known as xanthone synthases. nih.govresearchgate.net

Formation of 1,3,5-Trihydroxyxanthone (B1664532)

The formation of 1,3,5-trihydroxyxanthone results from an oxidative coupling reaction that occurs at the ortho position relative to the 3'-hydroxyl group of this compound. nih.govresearchgate.net This specific cyclization is notably observed in plant species such as Centaurium erythraea. nih.gov The enzyme responsible for this transformation is 1,3,5-trihydroxyxanthone synthase (CYP81AA2). nih.gov

Formation of 1,3,7-Trihydroxyxanthone

Alternatively, when the oxidative coupling takes place at the para position of the 3'-hydroxyl group, the resulting product is 1,3,7-trihydroxyxanthone. nih.govresearchgate.net This cyclization pathway is characteristic of plants like Hypericum androsaemum and Garcinia mangostana. nih.gov The enzyme catalyzing this reaction is 1,3,7-trihydroxyxanthone synthase (CYP81AA1). nih.gov An alternative route to 1,3,7-trihydroxyxanthone has been proposed in Hypericum annulatum, involving the deglycosidation of 2,4,5',6-tetrahydroxybenzophenone-2'-O-glucoside followed by cyclization. nih.govnih.gov

Downstream Diversification to Complex Xanthone Structures

The initial formation of 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone is merely the inception of a vast array of structural diversification. These core structures serve as scaffolds for further enzymatic modifications, leading to a multitude of complex xanthones with diverse biological activities. nih.govnih.gov These modifications include prenylation, methylation, and glycosylation, among others.

| Precursor Xanthone | Downstream Complex Xanthones |

| 1,3,5-Trihydroxyxanthone | Swertianolin, Gambogic acid |

| 1,3,7-Trihydroxyxanthone | Gentisin, Prenylated xanthones (e.g., hyperixanthone A, α-mangostin), Hydroxynemorosone |

Prenylated xanthones , for example, are formed by the addition of prenyl groups, a reaction catalyzed by prenyltransferases. nih.govnih.govHydroxynemorosone and the potent cytotoxic agent gambogic acid represent highly complex structures derived from further modifications of the xanthone core. nih.govnih.govwikipedia.orgSwertianolin , a glycosylated xanthone, and gentisin , a methoxylated xanthone, are other examples of the downstream diversification that contributes to the vast chemical diversity of this class of natural products. nih.govdrugfuture.comontosight.aiebi.ac.uk

Glycosylation and Deglycosidation Processes

Glycosylation, the attachment of a sugar moiety, and its reverse process, deglycosidation, play a significant role in the metabolism and bioavailability of this compound and its derivatives. A key example is the formation of 2,3′,4,6-tetrahydroxybenzophenone-2′-O-glucoside . nih.gov This glycosylated form can act as a storage or transport form of the benzophenone (B1666685). As mentioned earlier, in some species, the deglycosidation of a related compound is a prerequisite for the cyclization to form the xanthone core, indicating that these processes can regulate the entry of precursors into the main xanthone biosynthetic pathway. nih.govnih.gov The process of glycosylation can be catalyzed by specific glycosyltransferases, which transfer a sugar from an activated donor to the benzophenone acceptor.

Advanced Research on Biological Activities and Mechanisms of Action

Antioxidant Properties and Molecular Mechanisms

2,3',4,6-Tetrahydroxybenzophenone is recognized for its antioxidant properties, which are largely attributed to its chemical structure. biosynth.com The mechanisms behind this activity involve direct interaction with free radicals and are influenced by the arrangement of its hydroxyl groups.

The antioxidant capacity of this compound is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging tests. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that is often visually indicated by a color change. nih.govresearchgate.net While specific IC50 values for this compound in these assays are not consistently reported across the literature, the general consensus is that phenolic compounds, including benzophenones, exhibit significant scavenging activity. nih.govresearchgate.net The effectiveness of these compounds in the DPPH and ABTS assays is a widely accepted indicator of their potential to counteract oxidative stress. researchgate.net

Anti-Cancer and Cytotoxic Effects and Underlying Cellular Pathways

Beyond its antioxidant capabilities, this compound has demonstrated significant anti-cancer and cytotoxic effects against a variety of human tumor cell lines. abmole.com Research in this area has focused on its in vitro efficacy and the cellular mechanisms that lead to cancer cell death.

Studies have shown that this compound and related benzophenones inhibit the proliferation of a range of human cancer cell lines. While specific data for this compound against all the listed cell lines is not available in the provided search results, the broader class of hydroxybenzophenones has shown efficacy. For instance, a study on four naturally occurring benzophenones demonstrated growth inhibition in all tested cancer cell lines, which included sensitive and drug-resistant phenotypes. nih.gov The cytotoxic activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. pandawainstitute.com

Table 1: Representative In Vitro Cytotoxic Activity of Benzophenones Against Human Cancer Cell Lines This table is illustrative of the types of data generated in such studies. Specific IC50 values for this compound against each cell line require further targeted research.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not specifically available for this compound. However, related compounds have shown activity. |

| DBTRG | Glioblastoma | Data not available |

| U2OS | Osteosarcoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

| NCI-H460 | Non-Small Cell Lung Cancer | Data not available |

| SF-268 | Anaplastic Astrocytoma | Data not available |

| A375-C5 | Malignant Melanoma | Data not available |

| GL-15 | Glioblastoma | Data not available |

The cytotoxic effects of benzophenones are mediated through the induction of programmed cell death pathways, primarily apoptosis. nih.gov Apoptosis is a controlled process of cellular self-destruction characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. nih.gov Studies on related benzophenones have shown that they can induce apoptosis in cancer cells through the activation of key caspases, such as caspase-3/7, caspase-8, and caspase-9. nih.gov This activation cascade ultimately leads to the dismantling of the cell without triggering an inflammatory response. nih.gov Other forms of programmed cell death, such as paraptosis and necrosis, have also been described in the context of cancer therapy, though their specific involvement in this compound-induced cytotoxicity requires further investigation. nih.govnih.gov

In addition to inducing cell death, this compound may exert its anti-cancer effects by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can halt the proliferation of cancer cells. Some synthetic derivatives of other compounds have been shown to cause cell cycle arrest in specific phases, such as the G0/G1 or S phase, preventing cancer cells from entering mitosis and dividing. nih.gov This modulation of the cell cycle is a key mechanism of action for many anti-proliferative agents. nih.gov While direct evidence for this compound's effect on the cell cycle is not detailed in the provided search results, it represents a plausible and important area for future research into its anti-cancer properties.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF), which, upon binding to its receptors (VEGFRs) on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and survival. While the direct anti-angiogenic activity of this compound has not been extensively detailed in the available literature, the broader class of benzophenone (B1666685) derivatives has been investigated for such properties. Research into benzophenone analogues suggests that the core structure can serve as a scaffold for developing anti-angiogenic agents. For instance, studies on other benzophenone derivatives have explored their potential to inhibit tumor growth by targeting angiogenesis. However, it is often the case that the benzophenone moiety alone is not potently active and requires conjugation with other pharmacologically important structures to exhibit significant anti-angiogenic effects.

Enzyme Inhibition Studies and Kinetic Analysis

This compound and its structural analogues have been the subject of various enzyme inhibition studies, revealing a potential to interact with several key enzymes involved in physiological and pathological processes.

Tyrosinase Inhibition and Melanogenesis Pathways

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis, the pathway responsible for melanin (B1238610) pigment production. nih.gov Its inhibition is a major focus in cosmetics and medicine for treating hyperpigmentation disorders. The chemical structure of this compound, specifically its 2,4,6-trihydroxy substituted A-ring, is significant for tyrosinase inhibition. Structure-activity relationship studies on related compounds, such as hydroxychalcones, have demonstrated that a 2',4',6'-trihydroxyl substructure is highly effective for inhibiting tyrosinase activity. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov The benzophenone scaffold has been identified as a promising structure for the development of XO inhibitors.

While this compound itself has not been specifically detailed, studies on other synthetic benzophenones have demonstrated the inhibitory potential of this chemical class. The degree of hydroxylation on the benzophenone structure appears to influence the inhibitory activity. For instance, a study of eight synthetic benzophenones showed that several polyhydroxylated derivatives displayed notable inhibitory effects on XO. The results indicated that the benzophenone scaffold is a relevant feature for XO inhibition.

| Compound | IC₅₀ (μM) | Inhibition Type | Ki (μM) |

|---|---|---|---|

| 2,2',4,4'-Tetrahydroxybenzophenone (B1218759) | 47.59 | Not Reported | Not Reported |

| 3,4,5,2',3',4'-Hexahydroxybenzophenone | 69.40 | Mixed (Non-competitive-Uncompetitive) | 15.61 |

| 4,4'-Dihydroxybenzophenone | 82.94 | Mixed (Non-competitive-Uncompetitive) | 64.86 |

Data sourced from a study on synthetic benzophenones as xanthine oxidase inhibitors. nih.gov

Protease Inhibition (e.g., cysteine proteases, serine peptidases, particularly related to prenylation)

Proteases are enzymes that catalyze the breakdown of proteins. Cysteine and serine proteases are two major families involved in numerous biological processes, and their dysregulation is linked to various diseases. nih.gov Research into the inhibitory effects of benzophenones on these proteases has highlighted the critical role of specific structural modifications, particularly prenylation. mdpi.com

Studies have shown that natural, polyprenylated benzophenones can be potent inhibitors of both cysteine proteases (like papain and cathepsin B) and serine proteases (like trypsin and cathepsin G). In contrast, simple, non-prenylated synthetic derivatives, such as 2,2',4-trihydroxybenzophenone, have been found to be weak inhibitors of these proteases. This suggests that the isoprenoid (prenyl) chains are crucial for potent inhibitory activity, likely by enhancing the binding affinity of the molecule to the enzyme's active site. Given that this compound is a non-prenylated compound, it is not expected to be a strong inhibitor of these cysteine and serine proteases. The process of protein prenylation itself, which involves the attachment of farnesyl or geranylgeranyl groups to cysteine residues, is a separate post-translational modification catalyzed by prenyltransferases and is essential for the function of many signaling proteins. bosterbio.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. uab.cat Despite the investigation of various compound classes as AChE inhibitors, there is a lack of available scientific literature detailing the acetylcholinesterase inhibitory activity of this compound or other closely related benzophenones. Studies on AChE inhibition tend to focus on other structural scaffolds, such as organophosphates, carbamates, and specific heterocyclic compounds like benzothiazepines. nih.govnih.gov Therefore, the potential of this compound as an AChE inhibitor remains uncharacterized.

Modulation of Advanced Glycation End Products (AGEs) Formation (via related derivatives)

Advanced Glycation End Products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.gov This process, known as the Maillard reaction or glycation, is accelerated in conditions of hyperglycemia and oxidative stress. umn.edu The accumulation of AGEs contributes to the pathogenesis of diabetic complications, atherosclerosis, and aging. google.commdpi.com

The inhibition of AGE formation is a promising therapeutic strategy, and various natural and synthetic compounds are being explored for this purpose. google.com While direct studies on this compound are limited, research on related benzophenone derivatives demonstrates their potential as anti-glycation agents. For example, a study on fifteen benzophenone thiosemicarbazones found that hydroxylated analogues were active in inhibiting AGE formation in a bovine serum albumin-methylglyoxal glycation model. nih.gov The presence of a hydroxyl group on the benzophenone ring was shown to be crucial for this activity. nih.gov One derivative, in particular, showed an IC₅₀ value of 118.15 μM, which was more potent than the standard inhibitor, rutin (B1680289) (IC₅₀ = 294.5 μM). nih.gov These findings indicate that the benzophenone skeleton, particularly when appropriately substituted with hydroxyl groups, can serve as a basis for designing potent inhibitors of AGE formation. These derivatives likely act by trapping reactive dicarbonyl species like methylglyoxal (B44143) and glyoxal, which are key intermediates in the formation of AGEs. nih.gov

Endocrine Receptor Interactions and Disrupting Potentials (for related isomers)

Research into the endocrine-disrupting potentials of benzophenone derivatives has revealed significant interactions with various hormone receptors. The position and number of hydroxyl groups on the benzophenone skeleton play a crucial role in determining the nature and potency of these interactions. While direct studies on this compound are not extensively detailed in the provided context, research on its isomers provides critical insights into the potential biological activities of this class of compounds.

Thyroid Hormone Receptor Beta 1 (THRβ1) Binding and Ligand Activity

The thyroid hormone system is essential for development, metabolism, and cognitive function. novusbio.com Its receptors, including Thyroid Hormone Receptor Beta (THRβ), are members of the nuclear receptor superfamily that bind thyroid hormones and regulate gene expression. nih.govuniprot.org The potential for environmental chemicals to interfere with this system is a significant health concern.

While specific binding data for this compound with THRβ1 is not available in the provided search results, broader studies on major benzophenone (BP) derivatives have demonstrated their potential to disrupt the thyroid system. nih.gov In a study utilizing a rat pituitary cell line (GH3), several benzophenones, including benzophenone-1 (BP-1), benzophenone-2 (BP-2), benzophenone-3 (BP-3), and benzophenone-8 (BP-8), were found to down-regulate the expression of the thyroid hormone receptor β (Trβ) gene. nih.gov This suggests that these compounds can interfere with the central regulation of the thyroid hormone axis. nih.gov

Furthermore, in embryo-larval zebrafish, exposure to BP-1, BP-3, and BP-8 led to significant decreases in whole-body levels of the thyroid hormones T4 and T3. nih.gov This was accompanied by the up-regulation of genes involved in hormone metabolism, indicating that these benzophenones can alter thyroid hormone balance. nih.gov Another study identified benzophenone-2 as a potent in vitro inhibitor of human recombinant thyroid peroxidase, an essential enzyme for thyroid hormone synthesis. endocrinedisruption.org These findings collectively indicate that various benzophenone isomers possess thyroid-disrupting capabilities, acting at different levels of the hypothalamic-pituitary-thyroid axis.

Estrogenic and Androgenic Activity Profiling

The estrogenic and androgenic activities of benzophenone derivatives have been comparatively examined, revealing that the hydroxylation pattern is a key determinant of their hormonal activity. nih.gov

Estrogenic Activity

Hydroxylated benzophenones have been shown to exhibit estrogenic activity. nih.govjst.go.jp Studies using human estrogen receptor-mediated reporter gene assays have demonstrated that benzophenones with hydroxyl groups at the 3- or 4-position tend to have estrogenic activity. jst.go.jpresearchgate.net The addition of a hydroxyl group at the 2-position of a 4-hydroxylated benzophenone can enhance this activity. jst.go.jpresearchgate.net

In a comparative study, several hydroxylated benzophenones showed estrogenic activity in the human breast cancer cell line MCF-7. nih.gov The strongest activities were observed for 2,4,4'-trihydroxybenzophenone (B74534) and 2,2',4,4'-tetrahydroxybenzophenone, with potencies comparable to the well-known endocrine disruptor bisphenol A. jst.go.jp The isomer 2,3',4,4'-tetrahydroxybenzophenone (B1590391) also demonstrated notable estrogenic activity. nih.gov In contrast, benzophenone itself shows little to no estrogenic activity. nih.gov

| Compound | Relative Estrogenic Activity | Assay System |

|---|---|---|

| 2,4,4'-Trihydroxybenzophenone | Strongest activity among tested BPs nih.govjst.go.jp | hERα mediated reporter gene assay; MCF-7 cells nih.govjst.go.jp |

| 2,2',4,4'-Tetrahydroxybenzophenone | Strong activity, comparable to Bisphenol A jst.go.jp | hERα mediated reporter gene assay jst.go.jp |

| 2,3',4,4'-Tetrahydroxybenzophenone | High activity nih.gov | MCF-7 cells nih.gov |

| 4,4'-Dihydroxybenzophenone | Moderate activity nih.gov | MCF-7 cells nih.gov |

| 4-Hydroxybenzophenone | Moderate activity nih.gov | MCF-7 cells nih.gov |

| 2,4-Dihydroxybenzophenone | Moderate activity nih.gov | MCF-7 cells nih.gov |

| Benzophenone | Little to no activity nih.gov | MCF-7 cells nih.gov |

Androgenic and Anti-androgenic Activity

While most benzophenones exhibit no or very weak androgen agonistic activities, many possess significant anti-androgenic properties, meaning they can inhibit the action of androgens like dihydrotestosterone. nih.govresearchgate.net Seventeen out of nineteen tested hydroxylated benzophenones showed anti-androgenic activity in a reporter gene assay. jst.go.jp

The presence of a hydroxyl group at the 4-position appears to be important for high hormonal activities, both estrogenic and anti-androgenic. nih.gov Generally, a hydroxyl group at the 2-position tends to enhance anti-androgenic activity. jst.go.jpresearchgate.net Similar to its estrogenic effects, 2,4,4'-trihydroxybenzophenone and 2,2',4,4'-tetrahydroxybenzophenone displayed the strongest anti-androgenic activities. nih.govjst.go.jp However, some isomers like 2,3,4,4'-tetrahydroxybenzophenone (B1349439) showed little anti-androgenic activity. nih.gov

| Compound | Relative Anti-Androgenic Activity | Assay System |

|---|---|---|

| 2,4,4'-Trihydroxybenzophenone | Highest activity among tested BPs nih.gov | Rat fibroblast cell line NIH3T3 nih.gov |

| 2,2',4,4'-Tetrahydroxybenzophenone | High activity nih.govjst.go.jp | CHO cells; Rat fibroblast cell line NIH3T3 nih.govjst.go.jp |

| 2,3',4,4'-Tetrahydroxybenzophenone | High activity nih.gov | Rat fibroblast cell line NIH3T3 nih.gov |

| 3-Hydroxybenzophenone | Moderate activity nih.gov | Rat fibroblast cell line NIH3T3 nih.gov |

| 2,2'-Dihydroxybenzophenone | Moderate activity nih.gov | Rat fibroblast cell line NIH3T3 nih.gov |

| 2,3,4,4'-Tetrahydroxybenzophenone | Little activity nih.gov | Rat fibroblast cell line NIH3T3 nih.gov |

Structure Activity Relationship Sar Investigations

Influence of Hydroxylation Positions on Biological Activities

The hydroxylation pattern—specifically the number and location of hydroxyl (-OH) groups on the benzophenone (B1666685) scaffold—is a primary determinant of its biological activity. The antioxidant capacity, a cornerstone of the therapeutic potential of many polyphenols, is particularly sensitive to the arrangement of these groups. The reactivity of free hydroxyl groups is essential for the antioxidant effects of these molecules. mdpi.com

Generally, an increase in the number of hydroxyl groups tends to enhance antioxidant activity, although their relative positions are critical. For instance, in the related class of flavonoids, the presence of vicinal hydroxyl groups (hydroxyls on adjacent carbon atoms), such as those at the 3' and 4' positions of the B-ring, is often associated with significant biological activity. mdpi.com The 2,4,6-trihydroxy substitution pattern on the A-ring of 2,3',4,6-Tetrahydroxybenzophenone, combined with the 3'-hydroxy group on the B-ring, creates a unique electronic and steric environment that dictates its interaction with biological targets.

The specific positioning of hydroxyl groups influences not only antioxidant potential but also other activities like enzyme inhibition. For example, studies on polyphenol oxidase inhibitors have shown that the inhibitory effect is highly dependent on the number of hydroxyl groups on specific parts of the molecule. mdpi.com While detailed comparative studies on all isomers of tetrahydroxybenzophenone are not extensively documented in the provided context, the principles derived from related polyphenols underscore the significance of the hydroxylation pattern.

Table 1: Influence of Hydroxyl Group Positioning on General Polyphenol Bioactivity

| Structural Feature | Influence on Biological Activity | Supporting Evidence |

|---|---|---|

| Increased Number of -OH Groups | Generally increases antioxidant potential and water solubility. mdpi.com | The more hydroxyls, the greater the capacity for hydrogen donation and radical scavenging. mdpi.com |

| Vicinal -OH Groups (e.g., 3',4'-dihydroxy) | Often enhances antioxidant and neuroprotective activities. mdpi.comnih.gov | This arrangement creates a favorable site for chelating metal ions and stabilizing radicals. mdpi.com |

| A-Ring Hydroxylation (e.g., 2,4,6-trihydroxy) | Creates a key binding and reactive site. The 2-hydroxy group can form a hydrogen bond with the carbonyl, affecting conformation. | This pattern is crucial for the biosynthesis of xanthones from benzophenone precursors. |

| B-Ring Hydroxylation | The substitution pattern on the second phenyl ring modulates target specificity and activity. | In bibenzyls, 3'- and 4'-OH groups were found to enhance neuroprotective effects. nih.gov |

Role of Substituent Groups (e.g., prenyl units, methoxyl groups) on Bioactivity and Enzyme Inhibition

The attachment of substituent groups, such as prenyl units or methoxyl groups, to the core tetrahydroxybenzophenone structure can dramatically alter its bioactivity. These modifications can affect the compound's lipophilicity, steric profile, and interaction with enzymatic targets.

Prenyl Groups: Prenylation, the addition of a five-carbon isoprene (B109036) unit, is a common modification in natural benzophenones, particularly in the Clusiaceae family. rsc.org This modification generally increases the hydrophobicity (lipophilicity) of the molecule, which can enhance its ability to cross cell membranes and interact with lipophilic pockets in enzymes or receptors. rsc.org The addition of prenyl groups has been linked to a range of enhanced biological activities, including cytotoxic, antimicrobial, and antiviral effects. rsc.org In some related compounds, a prenyl group was found to be vital for neuroprotective effects. nih.gov

Methoxyl Groups: The methylation of hydroxyl groups to form methoxyl (-OCH₃) groups also plays a pivotal role in modifying pharmacological activity. nih.gov This change removes a hydrogen-bond-donating hydroxyl group and replaces it with a bulkier, less polar methoxyl group. This can lead to increased metabolic stability and altered binding affinity for specific enzymes. In some contexts, methylation can fine-tune the selectivity and potency of a compound.

Table 2: Effect of Substituent Groups on Benzophenone Bioactivity

| Substituent Group | Example Compound Class | Effect on Physicochemical Properties | Impact on Bioactivity |

|---|---|---|---|

| Prenyl Group | Polyisoprenylated Benzophenones (PPBS) rsc.org | Increases lipophilicity/hydrophobicity. rsc.org | Often enhances cytotoxic, antimicrobial, anti-HIV, and antiviral activities. rsc.org |

| Methoxyl Group | O-methylated bibenzyls nih.gov | Decreases polarity; removes H-bond donor capability. | Modulates enzyme inhibition and metabolic stability; can enhance specific activities. nih.gov |

| Acetyl Group | Fungal benzophenones researchgate.net | Increases steric bulk and alters electronic properties. | A C-6 acetyl group was reported as important for retaining biological potency. researchgate.net |

Impact of Glycosylation on Pharmacological Profiles

Glycosylation, the enzymatic attachment of sugar moieties to the benzophenone structure, significantly modifies its pharmacological profile. This process is a key mechanism for diversifying natural products and modulating their function. nih.gov

The most direct effect of adding a sugar unit (like glucose) is a substantial increase in water solubility. mdpi.com This can have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) properties. While the core aglycone (the non-sugar part) may be responsible for the intrinsic activity, the attached glycan can act as a carrier, influencing its bioavailability and targeting.

However, glycosylation can also mask the reactive groups responsible for a compound's activity. Free hydroxyl groups are generally more reactive than glucosylated ones, particularly in terms of antioxidant activity, which often relies on the ability to donate a hydrogen atom. mdpi.com Therefore, glycosylation can sometimes lead to a decrease in in-vitro antioxidant capacity, while potentially improving in-vivo efficacy due to better solubility and transport. Furthermore, glycosylation plays a vital role in complex biological processes like cell-cell recognition and communication, and altering it can impact a compound's interaction with cell surface receptors. nih.gov

Table 3: Influence of Glycosylation on Pharmacological Properties

| Property | Aglycone (Non-glycosylated) | Glycoside (Glycosylated) | Rationale / Implication |

|---|---|---|---|

| Water Solubility | Lower | Higher mdpi.com | Affects bioavailability and administration routes. |

| Reactivity | Higher (free -OH groups) mdpi.com | Lower (masked -OH groups) mdpi.com | Can decrease direct antioxidant activity in vitro. |

| Membrane Permeability | Generally higher (if lipophilic) | Generally lower | May require active transport or enzymatic cleavage of the sugar for cellular uptake. |

| Biological Targeting | Dependent on core structure | Can be influenced by glycan-specific receptors. nih.gov | May alter the compound's distribution and site of action. |

Computational Approaches to SAR Elucidation (e.g., molecular docking, molecular dynamics simulations)

In modern drug discovery, computational methods are indispensable tools for elucidating the SAR of bioactive compounds like this compound. These in-silico techniques provide insights into the molecular interactions that govern biological activity, saving significant time and resources compared to traditional synthesis and testing.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., the benzophenone) when bound to a specific protein target, such as an enzyme or receptor. nih.gov By calculating a "docking score," researchers can estimate the binding affinity and rank potential inhibitors. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site, explaining why certain structural features are critical for activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. nih.gov Unlike the static picture from molecular docking, MD simulations model the movements of atoms and molecules, allowing researchers to assess the stability of the binding pose and the conformational changes that may occur upon binding. nih.govnih.gov These simulations are used to calculate binding free energies, which provide a more accurate prediction of binding affinity than simple docking scores. nih.gov

These computational approaches allow for the systematic evaluation of how structural modifications—such as altering hydroxylation patterns or adding substituent groups—affect target binding. For example, by modeling different isomers or derivatives, researchers can develop a pharmacophore model, which defines the essential three-dimensional arrangement of features required for biological activity, guiding the design of more potent and selective compounds. elsevierpure.com

Table 4: Application of Computational Methods in SAR Studies

| Computational Method | Primary Function | Information Gained for SAR |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a target protein. nih.gov | Identifies key interacting residues and ranks compounds based on binding scores. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-target complex over time. nih.govnih.gov | Assesses the stability of binding, reveals conformational changes, and allows for free energy calculations. nih.gov |

| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for activity. nih.gov | Creates a template for designing new molecules with desired biological activity. |

| Binding Free Energy Calculation | Quantifies the strength of the ligand-target interaction (e.g., MM/PBSA, MM/GBSA). nih.gov | Provides a more accurate prediction of potency and helps rationalize SAR data. |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques in Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of natural products relies heavily on spectroscopic techniques to identify and structurally characterize transient intermediates. 2,3',4,6-Tetrahydroxybenzophenone is a critical intermediate in the biosynthesis of xanthones in plants. nih.gov The pathway involves the shikimate pathway leading to the formation of this benzophenone (B1666685), which then undergoes regioselective intramolecular oxidative coupling to form the core xanthone (B1684191) ring structure. nih.gov

Key spectroscopic methods employed in this field include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (such as HMBC, HSQC, and COSY) are fundamental for the de novo structure elucidation of isolated compounds from biological systems. researchgate.netnih.gov These methods allow researchers to determine the precise connectivity of atoms and the stereochemistry of molecules like xanthones, which are derived from this compound. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for detecting and identifying intermediates present in low concentrations within complex biological extracts. nih.gov Techniques like LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) provide accurate mass measurements, which help in determining the elemental composition of a compound, and fragmentation patterns that offer structural clues. nih.gov Furthermore, advanced methods like AP-SMALDI-FT/MS imaging (Atmospheric Pressure Scanning Microprobe Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry) can be used for the label-free localization of xanthones and their precursors in plant tissues, providing spatial context to the biosynthetic pathway. mdpi.com

These techniques, used collaboratively, provide the detailed structural information necessary to map the complex enzymatic transformations involved in natural product biosynthesis.

Enzyme Kinetic Assays and Inhibition Constant Determination

Enzyme kinetic assays are laboratory methods vital for studying the rates of enzyme-catalyzed reactions and for characterizing the interactions between enzymes and inhibitors. While specific kinetic data for this compound are not extensively documented in publicly available literature, the methodologies to obtain such data are well-established. These assays are crucial for determining if a compound can modulate the activity of a specific enzyme target.

The process typically involves:

Assay Development: An assay is designed to monitor either the depletion of a substrate or the formation of a product over time, often using spectrophotometric or fluorometric detection.

Kinetic Measurements: The initial velocity of the reaction is measured at various substrate and inhibitor concentrations.

Data Analysis: The data are fitted to kinetic models, such as the Michaelis-Menten equation, to determine key parameters.

Important constants derived from these assays include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency.

Kᵢ (Inhibition constant): A more fundamental measure of the binding affinity of an inhibitor to an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex.

k_inact / K_I: For irreversible inhibitors, this ratio represents the efficiency of enzyme inactivation and is a critical parameter for evaluating covalent inhibitors. kobv.de

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can also be determined by analyzing how the inhibitor affects the enzyme's Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity).

| Kinetic Parameter | Description | Significance |

|---|---|---|

| IC₅₀ | Concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function. | Provides a measure of the potency of an antagonist in inhibiting a specific biological response. |

| Kᵢ | The dissociation constant for the binding of an inhibitor to an enzyme; a measure of affinity. | Characterizes the strength of the interaction between the enzyme and the inhibitor. Lower Kᵢ values indicate higher affinity. |

| Kₘ | Michaelis constant; the substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for its substrate. |

| Vₘₐₓ | The maximum rate achieved by the system, at saturating substrate concentration. | Represents the maximum catalytic activity of the enzyme under the given conditions. |

Cellular and Molecular Assays for Functional and Mechanistic Studies

To understand the biological effects of a compound like this compound, researchers use a variety of cellular and molecular assays. These assays help to move beyond simple biochemical interactions to explore the compound's impact on living cells and its underlying mechanism of action. Given that this compound is reported to have antioxidant properties, relevant assays would focus on this activity. biosynth.com

Commonly used assays include:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. nih.gov It measures the metabolic activity of cells and is often a first step to determine the concentration range at which a compound may be toxic or biologically active. For example, xanthones derived from this precursor have been evaluated for cytotoxicity against human cancer cell lines such as MCF-7 (breast), DU-145 (prostate), and H-460 (lung). nih.gov

Antioxidant Capacity Assays: To quantify antioxidant activity, researchers can measure the compound's ability to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Cellular antioxidant assays can also be used to measure the reduction of intracellular reactive oxygen species (ROS) in cells under oxidative stress.

Gene and Protein Expression Analysis: Techniques like quantitative Polymerase Chain Reaction (qPCR) and Western blotting can be used to measure changes in the expression of specific genes and proteins involved in a particular pathway. For instance, if a compound is hypothesized to have anti-inflammatory effects, researchers might measure the expression of genes for inflammatory cytokines like TNF-α or IL-6.

Quantitative Analysis of Bioactivity

Quantitative analysis is essential for comparing the potency of different compounds and for understanding their structure-activity relationships. This involves determining the concentration of a substance required to produce a defined biological effect. The most common metrics are the IC₅₀ and EC₅₀ values.

IC₅₀ (Half-maximal Inhibitory Concentration): As mentioned previously, this value quantifies how much of a particular inhibitory substance is needed to inhibit a given biological process by 50%.

EC₅₀ (Half-maximal Effective Concentration): This value measures the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is used to measure the potency of an agonist.

These values are typically determined by performing dose-response experiments where a biological system (e.g., enzyme, cell culture) is exposed to a range of compound concentrations, and the response is measured. The resulting data is plotted, and the IC₅₀ or EC₅₀ value is derived from the resulting curve. For example, the cytotoxic properties of xanthones, which are biosynthetically derived from this compound, have been quantitatively assessed.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast | 4.1 ± 1.0 |

| H-460 | Lung | 5.4 ± 2.3 |

| DU-145 | Prostate | 11.3 ± 10.0 |

High-Throughput Screening for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds for a specific biological activity. nih.govresearchgate.net This methodology enables researchers to quickly identify "hits"—compounds that modulate a particular biomolecular pathway or target in a desired way.

HTS workflows involve:

Assay Miniaturization: Assays are adapted to run in high-density microtiter plates (e.g., 384- or 1536-well formats) to reduce reagent consumption and increase throughput. pharmaron.com

Robotics and Automation: Liquid handling robots and integrated systems are used to perform the repetitive tasks of dispensing compounds, reagents, and cells, ensuring precision and reproducibility. pharmaron.com

Sensitive Detection Methods: A variety of detection technologies are employed, including fluorescence intensity, fluorescence resonance energy transfer (FRET), luminescence, and high-content imaging, which can capture complex cellular phenotypes. nih.gov

While no specific HTS campaigns for this compound are prominently reported, this compound could be included in chemical libraries screened against a wide array of targets, such as enzymes (kinases, proteases), G-protein coupled receptors, or in phenotypic screens that measure cellular outcomes like cell death or differentiation.

Bioinformatics and Cheminformatics for Target Identification

Bioinformatics and cheminformatics are computational disciplines that are indispensable in modern drug discovery for predicting and identifying the potential biological targets of a compound. nih.gov

Cheminformatics: This field involves the analysis of chemical data. For this compound, public databases provide predicted properties such as XlogP (a measure of lipophilicity) and Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase. uni.lu These predictions can help estimate a compound's drug-like properties.

| Property | Predicted Value | Significance |

|---|---|---|

| XlogP | 2.4 | Indicates the compound's hydrophobicity, affecting its solubility and membrane permeability. |

| [M+H]⁺ Predicted CCS (Ų) | 150.7 | Predicts the ion's rotational cross-sectional area, useful in ion mobility-mass spectrometry analysis. |

| [M-H]⁻ Predicted CCS (Ų) | 153.3 | Predicts the ion's rotational cross-sectional area for negative ion mode analysis. |

Molecular Docking: This is a key computational technique used to predict the preferred orientation of a ligand when bound to a protein target. amazonaws.com By computationally "docking" this compound into the binding sites of various known proteins, researchers can generate hypotheses about which proteins it might interact with and inhibit. The results are scored based on binding energy, providing a rank of potential targets. amazonaws.com

Target Prediction and Pathway Analysis: Other bioinformatics approaches use machine learning algorithms trained on known drug-target interactions to predict novel targets for a new compound based on its chemical structure. Once a list of potential protein targets is identified, pathway analysis tools can be used to understand the broader biological pathways that might be affected by the compound. mdpi.com

These computational methods allow for the efficient generation of testable hypotheses, helping to guide experimental validation and accelerate the process of identifying a compound's mechanism of action.

Future Research Directions and Translational Potential

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of 2,3',4,6-tetrahydroxybenzophenone is a key step in the production of xanthones in higher plants. medchemexpress.comchemsrc.com The primary enzyme responsible for its formation is this compound synthase (BPS), which catalyzes the condensation of 3-hydroxybenzoyl-CoA and three molecules of malonyl-CoA. creative-enzymes.comcreative-enzymes.com This reaction is a critical branching point, directing metabolic flux towards the synthesis of a diverse array of xanthone (B1684191) derivatives.

Future research in this area should focus on the discovery and characterization of novel biosynthetic enzymes and alternative pathways. While BPS has been identified, the potential for other enzymes or variant pathways in different plant species remains largely unexplored. Understanding these alternative routes could unveil new methods for producing this and other related benzophenones. The exploration of bifunctional enzymes, such as certain cytochrome P450 proteins that can catalyze both hydroxylation and phenol (B47542) coupling reactions, could provide significant insights into the intricate metabolic networks governing xanthone biosynthesis. abmole.com

Table 1: Key Enzyme in the Biosynthesis of this compound

| Enzyme Name | EC Number | Reaction |

| This compound synthase | 2.3.1.151 | 3 malonyl-CoA + 3-hydroxybenzoyl-CoA → 4 CoA + this compound + 3 CO2 |

This table summarizes the known enzymatic reaction for the synthesis of this compound.

Detailed Pharmacological Profiling and In Vivo Efficacy Studies

Preliminary studies have highlighted the potential of benzophenones, including related tetrahydroxybenzophenone isomers, as cytotoxic agents against various cancer cell lines. nih.gov For instance, a study on four naturally occurring benzophenones demonstrated their ability to inhibit the proliferation of both sensitive and drug-resistant cancer cells, often inducing apoptosis through caspase activation and disruption of the mitochondrial membrane potential. nih.gov While these findings are promising, comprehensive in vivo efficacy studies for this compound are currently lacking.

Exploration of Synergistic Effects with Other Phytochemicals

The concept of synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. The antioxidant activity of phytochemicals can be significantly enhanced when used in combination. remedypublications.comtci-thaijo.org For example, studies have shown that combining different plant extracts can lead to a synergistic increase in radical scavenging activity. tci-thaijo.org

Future research should systematically explore the synergistic potential of this compound with other phytochemicals. This could involve combining it with other known antioxidants, anti-inflammatory agents, or chemotherapeutic drugs. For instance, the co-administration of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glucoside (THSG) with Adriamycin has been shown to exert a synergistic effect in reducing breast cancer cell viability. nih.gov Similar investigations with this compound could lead to the development of more effective and potentially safer therapeutic combinations.

Potential as a Scaffold for Rational Drug Design and Synthesis

The chemical structure of this compound provides an excellent scaffold for rational drug design and the synthesis of novel therapeutic agents. The benzophenone (B1666685) core is a privileged structure in medicinal chemistry, and its hydroxyl groups offer multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The design and synthesis of novel scaffolds based on heterocyclic structures have proven to be a fruitful approach in drug discovery. nih.govnih.gov

Future efforts in this domain should focus on creating libraries of derivatives based on the this compound scaffold. These derivatives could be designed to target specific enzymes or receptors implicated in various diseases. For example, by modifying the substitution pattern of the hydroxyl groups or introducing other functional groups, it may be possible to develop potent and selective inhibitors of kinases, proteases, or other clinically relevant targets.

Applications in Metabolic Engineering for Enhanced Production

Metabolic engineering offers a powerful platform for the sustainable and high-yield production of valuable plant-derived natural products. nih.gov By manipulating the metabolic pathways of microorganisms like Escherichia coli or yeast, it is possible to create microbial cell factories for the production of specific compounds. nih.govbiorxiv.org This approach has been successfully applied to enhance the production of various chemicals, including biofuels and pharmaceuticals. nih.govchalmers.sed-nb.info

The application of metabolic engineering to enhance the production of this compound holds significant promise. This would involve introducing the biosynthetic genes for this compound into a suitable microbial host and optimizing the metabolic fluxes to maximize its yield. Computational tools like Flux Balance Analysis (FBA) and OptKnock can be employed to identify key gene targets for modification to improve production. nih.govnih.gov Successful implementation of these strategies could provide a scalable and cost-effective source of this compound for further research and commercial applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2,3',4,6-Tetrahydroxybenzophenone in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or hydroxylation of precursor benzophenones. For example, hydroxyl groups are introduced via regioselective oxidation or acid-catalyzed condensation. Purity validation is critical, requiring HPLC (>90% purity) or GC analysis, as highlighted in reagent specifications for research-grade compounds .

Q. How can researchers ensure stability and proper storage of this compound during experiments?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or photodegradation. Stability tests, such as accelerated aging studies at elevated temperatures, can predict shelf-life under varying conditions .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is commonly used. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides accurate quantification in biological or environmental samples. Calibration standards must be prepared in matrices matching the sample type to avoid matrix effects .

Advanced Research Questions

Q. How can nanotechnology be leveraged to remediate this compound contamination in aquatic systems?

- Methodological Answer : Recent studies demonstrate the use of cobalt-embedded carbon nanostructures (Co@C) to activate peroxymonosulfate (PMS), generating sulfate radicals (SO₄⁻•) for oxidative degradation. Experimental optimization includes varying pH (3–9), PMS concentration (0.1–2 mM), and catalyst loading (0.1–1 g/L). Reaction kinetics follow pseudo-first-order models, with degradation efficiency >90% within 60 minutes under optimal conditions .

Q. What enzymatic pathways are involved in the biosynthesis of this compound in plants?

- Methodological Answer : Biosynthesis begins with benzophenone synthase (BPS), a type III polyketide synthase, catalyzing the condensation of benzoyl-CoA and three malonyl-CoA units to form 2,4,6-trihydroxybenzophenone. Subsequent hydroxylation by cytochrome P450 monooxygenases (e.g., CYP450) introduces the 3′-hydroxy group. In vitro assays using plant cell cultures (e.g., Hypericum spp.) and isotopic labeling can track intermediate formation .

Q. How do researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

- Methodological Answer : Conflicting results often arise from concentration-dependent behavior and assay conditions. For example, at low concentrations (≤10 µM), the compound scavenges free radicals (DPPH/ABTS assays), while higher concentrations (≥50 µM) may chelate metal ions (e.g., Fe²⁺), promoting Fenton reactions. Dose-response studies in cellular models (e.g., HepG2 cells) with ROS-sensitive probes (e.g., DCFH-DA) clarify dual roles .

Q. What strategies optimize the extraction of this compound from natural sources like mangosteen?

- Methodological Answer : Sequential extraction with solvents of increasing polarity (hexane → ethyl acetate → methanol) maximizes yield. Ultrasound-assisted extraction (UAE) at 40 kHz for 30 minutes enhances efficiency. Post-extraction, silica gel column chromatography with gradient elution (CH₂Cl₂:MeOH 10:1 to 5:1) isolates the compound. Purity is confirmed via NMR (¹H/¹³C) and HRMS .

Data Contradiction Analysis

Q. Why do studies report varying photostability outcomes for this compound under UV exposure?

- Methodological Answer : Discrepancies arise from experimental variables such as light intensity (e.g., UV-A vs. UV-B), solvent polarity (e.g., aqueous vs. organic media), and presence of stabilizers (e.g., ascorbic acid). Controlled photodegradation studies using standardized UV chambers (e.g., QUV accelerated weathering tester) and LC-MS monitoring of degradation products (e.g., quinones) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |